sodium;thiophene-2-carboxylate
Description
Sodium thiophene-2-carboxylate (CAS 25112-68-9) is an organosodium compound with the molecular formula C₅H₃O₂S·Na and a molecular weight of 150.13 g/mol. It is derived from thiophene-2-carboxylic acid via neutralization with sodium hydroxide. The compound is characterized by its high solubility in water due to the ionic sodium counterion, making it advantageous in pharmaceutical and synthetic applications. Its SMILES notation is [Na+].[O-]C(=O)c1cccs1, and it is classified as an Active Pharmaceutical Ingredient (API) with psychostimulant properties .
Properties
IUPAC Name |
sodium;thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2S.Na/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYIPGJOXSVWPX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium thiophene-2-carboxylate typically involves the neutralization of thiophene-2-carboxylic acid with a sodium base, such as sodium hydroxide. The reaction can be represented as follows:
Thiophene-2-carboxylic acid+Sodium hydroxide→Sodium thiophene-2-carboxylate+Water
The reaction is usually carried out in an aqueous medium at room temperature. The product can be isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent.
Industrial Production Methods: On an industrial scale, sodium thiophene-2-carboxylate can be produced by the same neutralization reaction but in larger reactors with continuous stirring and controlled temperature conditions to ensure complete reaction and high yield.
Types of Reactions:
Oxidation: Sodium thiophene-2-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of sodium thiophene-2-carboxylate can lead to the formation of thiophene derivatives with reduced sulfur oxidation states.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Thiophene sulfoxides and thiophene sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNaOS
- Molecular Weight : 151.14 g/mol
- IUPAC Name : Sodium thiophene-2-carboxylate
- CAS Number : 25112-68-9
The compound features a thiophene ring, which contributes to its reactivity and interaction with various biological and chemical systems.
Chemistry
Sodium thiophene-2-carboxylate is widely used as a precursor in the synthesis of thiophene derivatives, which are crucial in developing organic semiconductors and conducting polymers. These derivatives are integral to the advancement of materials science and nanotechnology.
Table 1: Common Reactions Involving Sodium Thiophene-2-Carboxylate
| Reaction Type | Description | Key Reagents |
|---|---|---|
| Oxidation | Forms thiophene-2-carboxylic acid | KMnO4, HO |
| Reduction | Converts to various thiophene derivatives | LiAlH |
| Substitution | Replaces carboxylate group with other functional groups | Halogens, alkylating agents |
Biology
Research indicates that sodium thiophene-2-carboxylate exhibits potential antimicrobial and antitumor activities. Studies have shown its efficacy against certain cancer cell lines, suggesting its role as a scaffold for developing new anticancer drugs.
Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of sodium thiophene-2-carboxylate on MCF-7 breast cancer cells, revealing an IC value indicating significant antiproliferative potential. The compound was shown to induce apoptosis in treated cells, supporting its therapeutic application in oncology .
Medicine
Although sodium thiophene-2-carboxylate has been explored as an expectorant and mucoregulatory drug, clinical trials have revealed limited effectiveness compared to placebo in treating chronic bronchial diseases . Nonetheless, its role as a building block in synthesizing pharmaceuticals remains significant.
Industry
In industrial applications, sodium thiophene-2-carboxylate is utilized in producing dyes, optical bleaching agents, and corrosion inhibitors. Its solubility in water enhances its utility in aqueous reactions, making it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of sodium thiophene-2-carboxylate depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, some thiophene derivatives act as inhibitors of specific enzymes, thereby modulating biochemical pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
a. Copper(I) Thiophene-2-Carboxylate
- Molecular Formula : C₅H₃O₂S·Cu (theoretical molecular weight ~170.6 g/mol).
- Properties : Available in purities ranging from 99% to 99.999%. Unlike the sodium salt, it is sparingly soluble in water but dissolves in organic solvents like dichloromethane.
- Applications : Used as a catalyst in ring-expansion reactions (e.g., total synthesis of salimabromide) and organic transformations due to copper's redox activity .
b. Methyl Thiophene-2-Carboxylate Derivatives
- Examples :
- Methyl 5-formylthiophene-2-carboxylate (CAS 67808-64-4, C₇H₆O₃S, MW 170.18 g/mol).
- Ethyl 5-formylthiophene-2-carboxylate (CAS 67808-65-5, C₈H₈O₃S, MW 184.21 g/mol).
- Properties : These esters are lipophilic, with solubility in organic solvents (e.g., DMF, dichloromethane). They serve as intermediates in drug synthesis, such as antiviral or antimicrobial agents .
- Key Difference: Sodium thiophene-2-carboxylate’s ionic nature enhances water solubility, whereas methyl/ethyl esters are preferred for reactions requiring non-polar media.
c. Thiophene-2-Carboxylic Acid
- CAS 527-72-0 : The parent acid (C₅H₄O₂S, MW 128.15 g/mol) is corrosive and classified as acutely toxic (Category 4, H302).
- Stability : Reacts with strong oxidizers, acids, or bases, necessitating careful handling. In contrast, the sodium salt is more stable under standard conditions and less hazardous .
Research Findings
- Pharmaceutical Relevance : Sodium thiophene-2-carboxylate is integral to APIs targeting neurological disorders, whereas methyl/ethyl esters are intermediates in anticancer and antimicrobial agents .
- Catalytic Performance : Copper(I) thiophene-2-carboxylate achieves higher yields (~80%) in ring-expansion reactions compared to palladium-based catalysts .
- Solubility-Driven Design : Sodium salts are favored in aqueous-phase reactions, while esters dominate organic synthesis due to tunable lipophilicity .
Chemical Reactions Analysis
Carboxylation with CO₂
Sodium thiophene-2-carboxylate participates in C–H carboxylation under high-temperature CO₂ atmospheres. Cesium carbonate/carboxylate systems facilitate the reaction via a carbanion intermediate:
Mechanistic Pathway :
-
Deprotonation : Base-induced deprotonation at the 5-position generates a resonance-stabilized carbanion.
-
CO₂ Insertion : Nucleophilic attack on CO₂ forms a cesium bicarbonate intermediate.
-
Rearrangement : Thermal decarboxylation yields thiophene-2,5-dicarboxylate.
Reaction Conditions and Yields :
| Temperature (°C) | CO₂ Pressure (bar) | Catalyst System | Yield (Mono:Di) |
|---|---|---|---|
| 200 | 8 | Cs₂CO₃ | 4.98% (1:3.5) |
| 300 | 8 | Cs₂CO₃/CsOPiv | 15.3% (1:4.2) |
| 280 | 8 | Cs₂CO₃/CsOAc | 7.1% (1:2.8) |
Kinetic studies reveal the rate-determining step is C–H bond cleavage (ΔG‡ = 11.9 kcal/mol) . Steric effects from carboxylate co-salts (e.g., pivalate vs. acetate) modulate reaction efficiency .
Aerobic Oxidation to Carbonyl Chloride
Sodium thiophene-2-carboxylate serves as a precursor to thiophene-2-carbonyl chloride, a key intermediate in agrochemical synthesis :
-
Acetylation : Reacts with acetyl chloride to form 2-acetylthiophene.
-
Oxidation : Homogeneous liquid-phase aerobic oxidation yields the carbonyl chloride.
Optimized Conditions :
Epoxidation and Rearrangement
Oxidation with trifluoroperacetic acid produces thiophene-2,3-epoxide, which undergoes NIH shift rearrangement to thiophene-2-one . Competing S-oxidation pathways are suppressed in anhydrous conditions .
Desulfurization
Treatment with Raney nickel under hydrogen atmosphere cleaves the thiophene ring, yielding linear alkanes:
This reaction enables access to 1,4-disubstituted alkanes from thiophene derivatives.
Biological Interactions
Despite structural similarity to bioactive thiophenes, sodium thiophene-2-carboxylate lacks clinical efficacy as an expectorant. A double-blind study (n=33) showed no significant improvement in chronic bronchitis symptoms vs. placebo .
Stability and Handling
Q & A
Basic: What are the key considerations for synthesizing sodium thiophene-2-carboxylate?
Sodium thiophene-2-carboxylate is typically synthesized via neutralization of thiophene-2-carboxylic acid (CAS 527-72-0) with sodium hydroxide. Critical steps include:
- Precursor Purification : Ensure high-purity thiophene-2-carboxylic acid (≥98%) to avoid side reactions. Residual impurities like strong acids/bases can disrupt carboxylate formation .
- Reaction Conditions : Conduct the reaction in anhydrous ethanol under nitrogen to prevent hydrolysis or oxidation. Monitor pH to ~7–8 for optimal salt formation .
- Workup : Crystallize the product from ethanol/water mixtures and dry under vacuum to remove residual solvents. Confirm purity via melting point (literature ~260°C) and FTIR (carboxylate C=O stretch at ~1,580 cm⁻¹) .
Basic: How should sodium thiophene-2-carboxylate be handled to ensure laboratory safety?
Key safety protocols include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical compatibility) and lab coats. Use respiratory protection (e.g., N95 masks) if handling powders to avoid inhalation .
- Ventilation : Use fume hoods for weighing and reactions to mitigate exposure to dust or vapors. Ensure local exhaust ventilation rates ≥0.5 m/s .
- Storage : Store in airtight containers away from incompatible agents (strong oxidizers, acids). Label containers with CAS 25112-68-9 and hazard symbols (Xi: Irritant) .
Advanced: How can sodium thiophene-2-carboxylate be utilized in polymer synthesis for organic electronics?
Sodium thiophene-2-carboxylate serves as a precursor for conjugated polymers via cross-coupling reactions:
- Monomer Functionalization : Convert to methyl/ethyl esters (e.g., via esterification with alkyl halides) for Suzuki or Stille couplings. For example, methyl thiophene-2-carboxylate (CAS 5380-42-7) reacts with brominated aromatic monomers to form donor-acceptor copolymers .
- Optoelectronic Tuning : Substituents at the 3-position (e.g., methoxy, phenyl) modulate bandgaps. UV/Vis and cyclic voltammetry confirm HOMO/LUMO levels (e.g., λmax ~450 nm in DCM; Eg ~2.1 eV) .
- Device Integration : Polymers like poly(3-methoxythieno[3,4-b]thiophene-2-carboxylate) achieve hole mobilities >10⁻³ cm²/V·s, suitable for bulk-heterojunction solar cells .
Advanced: What catalytic applications does sodium thiophene-2-carboxylate enable?
Its copper(I) derivative (CAS 68986-76-5) is pivotal in click chemistry:
- Click Reactions : Copper(I) thiophene-2-carboxylate catalyzes azide-alkyne cycloadditions (CuAAC) with yields >95%. Optimize by using 5 mol% catalyst in THF at 60°C .
- Catalyst Stability : The carboxylate ligand enhances Cu(I) stability against oxidation. Compare with [Cu(CH₃CN)₄]PF₆, which degrades faster under aerobic conditions .
- Scope : Effective for bioconjugation (e.g., peptide-fluorescent tag linkages) and polymer functionalization .
Advanced: How do spectroscopic methods resolve structural ambiguities in sodium thiophene-2-carboxylate derivatives?
- ¹H/¹³C NMR : Assign peaks using coupling constants and DEPT-135. For ethyl thiophene-2-carboxylate (CAS 2810-04-0):
- High-Resolution MS : Confirm molecular ions (e.g., [M+Na]⁺ for sodium thiophene-2-carboxylate: m/z 163.98) .
- XRD : Analyze crystal packing; sodium salts often form monoclinic lattices with P2₁/c symmetry .
Advanced: What environmental considerations apply to sodium thiophene-2-carboxylate?
- Biodegradation : Microbial pathways (e.g., Rhodococcus spp.) cleave the thiophene ring via hydroxylation, yielding CO₂ and sulfate. Aerobic degradation rates are ~0.2/day in soil .
- Toxicity : Limited ecotoxicity data; use PNEC estimates (Predicted No-Effect Concentration) based on QSAR models. Handle waste via incineration (≥1,000°C) to avoid sulfur oxide emissions .
Basic: How can researchers address discrepancies in reported reaction yields for sodium thiophene-2-carboxylate derivatives?
- Parameter Optimization : Varying solvents (DMF vs. THF) and catalysts (Pd vs. Cu) impacts yields. For example, Pd-catalyzed couplings achieve >90% yields in toluene vs. 70% in DMF .
- Analytical Validation : Use internal standards (e.g., triphenylmethane) in HPLC to quantify yields accurately. Cross-check with ¹H NMR integration .
Advanced: What strategies enhance the stability of sodium thiophene-2-carboxylate in aqueous solutions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
